molecular formula C19H17N3O4 B2832582 5-(2-Hydroxy-5-methylphenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,11,13-pentaen-7-one CAS No. 950265-81-3

5-(2-Hydroxy-5-methylphenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,11,13-pentaen-7-one

Cat. No.: B2832582
CAS No.: 950265-81-3
M. Wt: 351.362
InChI Key: YAIXNJXUYYYZCY-UHFFFAOYSA-N
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Description

“6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenols. The key steps may involve:

    Condensation Reactions: Combining pyrimidine derivatives with phenolic compounds under acidic or basic conditions.

    Cyclization: Formation of the pyrano ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of hydroxymethyl and methyl groups through selective reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques like crystallization, chromatography, and distillation for purification.

Chemical Reactions Analysis

Types of Reactions

“6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, derivatives of pyrano[2,3-d]pyrimidin have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-d]pyrimidin derivatives with varying substituents. Examples are:

  • 6-(hydroxymethyl)-2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one
  • 6-(hydroxymethyl)-2-(2-hydroxy-4-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of “6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” lies in its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

11-(hydroxymethyl)-5-(2-hydroxy-5-methylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,11,13-pentaen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-9-3-4-15(24)13(5-9)17-21-18(25)14-6-12-11(8-23)7-20-10(2)16(12)26-19(14)22-17/h3-5,7,23-24H,6,8H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIXNJXUYYYZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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